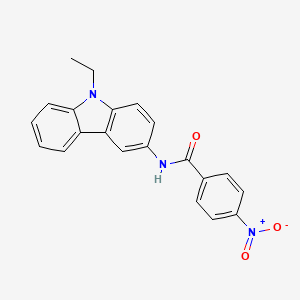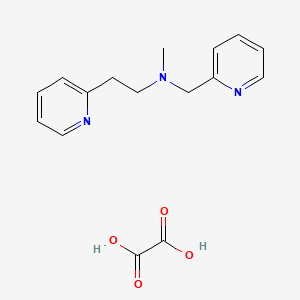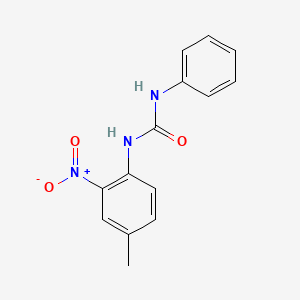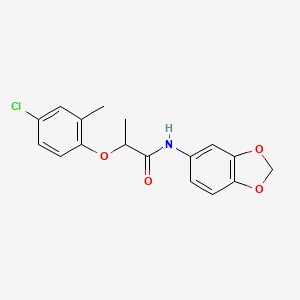
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide
Vue d'ensemble
Description
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide, also known as DPPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPPA belongs to the class of pyrazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-diabetic effects.
Mécanisme D'action
The mechanism of action of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory cytokines. Furthermore, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide has been reported to activate the caspase-dependent apoptotic pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide has been shown to exhibit both biochemical and physiological effects. Biochemically, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide inhibits the activity of various enzymes and signaling pathways, leading to the modulation of cellular processes. Physiologically, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide has been reported to exhibit anti-inflammatory, analgesic, anti-tumor, and anti-diabetic effects, as discussed earlier.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide in lab experiments include its potential therapeutic applications and its ability to modulate various cellular processes. However, the limitations of using 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide. One direction is to investigate the potential of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Another direction is to explore the mechanisms of action of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on the development of more potent and selective 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide derivatives with improved pharmacokinetic properties.
Applications De Recherche Scientifique
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide has been investigated for its anti-diabetic effects by regulating glucose metabolism and insulin signaling pathways.
Propriétés
IUPAC Name |
(Z)-3-(1,3-diphenylpyrazol-4-yl)-N-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c25-20-12-14-21(15-13-20)26-23(29)16-11-19-17-28(22-9-5-2-6-10-22)27-24(19)18-7-3-1-4-8-18/h1-17H,(H,26,29)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLKSHDDCYAEI-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1,3-diphenylpyrazol-4-yl)-N-(4-fluorophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897244.png)
![N-phenyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4897245.png)
![({1-[1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B4897248.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4897264.png)

![3-methyl-5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897277.png)



![ethyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4897315.png)
![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)
![3-[2-(4-morpholinyl)-2-thioxoethyl]aniline](/img/structure/B4897329.png)